molecular formula C9H10F3NO B8213069 5-Ethoxy-2-(trifluoromethyl)aniline

5-Ethoxy-2-(trifluoromethyl)aniline

Cat. No.: B8213069
M. Wt: 205.18 g/mol
InChI Key: NDPXJXDAQNNVMI-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 5-ethoxyaniline with a trifluoromethylating agent under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as purification and isolation to ensure the compound’s high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

5-Ethoxy-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of an ethoxy group.

    2-Ethoxy-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amine group.

    5-Ethoxy-2-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an amine group

Uniqueness

5-Ethoxy-2-(trifluoromethyl)aniline is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

5-ethoxy-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-14-6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPXJXDAQNNVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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